N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide
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Overview
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound with a complex structure that includes both sulfonamide and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-diethylsulfamoylphenylamine with an appropriate acylating agent to form the sulfonamide intermediate.
Thioether Formation: The next step involves the introduction of the thioether group through a nucleophilic substitution reaction. This is achieved by reacting the sulfonamide intermediate with 4-methylthiophenol under basic conditions.
Final Coupling: The final step involves coupling the thioether intermediate with a suitable propanoyl chloride derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of both sulfonamide and thioether functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C20H26N2O3S2 |
---|---|
Molecular Weight |
406.6g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-4-22(5-2)27(24,25)19-12-8-17(9-13-19)21-20(23)14-15-26-18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI Key |
VRDBIRTWSVNRHW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
Origin of Product |
United States |
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